Enhanced Hydrogen-Bond-Acceptor Capacity Relative to Clinical TZDs
The target compound possesses 7 hydrogen-bond-acceptor (HBA) atoms versus 5 for pioglitazone and 6 for rosiglitazone, as tabulated from computed PubChem descriptors [1]. This increase arises from the quinoline nitrogen and the sulfonyl oxygens. In medicinal chemistry, higher HBA count correlates with the potential to form additional polar contacts in binding sites, which may enhance affinity or alter selectivity when the target protein contains complementary hydrogen-bond-donor residues.
| Evidence Dimension | Hydrogen Bond Acceptor Count (HBA) |
|---|---|
| Target Compound Data | 7 (PubChem computed, 2024) |
| Comparator Or Baseline | Pioglitazone: 5; Rosiglitazone: 6 |
| Quantified Difference | +2 vs pioglitazone; +1 vs rosiglitazone |
| Conditions | In silico computed property (Cactvs 3.4.8.18) |
Why This Matters
A higher HBA count can directly influence molecular recognition and is a key parameter for medicinal chemists selecting a probe with differentiated binding potential.
- [1] PubChem Compound Summary for CID 86265735, 3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione. National Center for Biotechnology Information (2024). View Source
